molecular formula C9H12ClNO3 B2429182 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride CAS No. 33321-39-0

2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride

Cat. No. B2429182
CAS RN: 33321-39-0
M. Wt: 217.65
InChI Key: GZACWUMYWHAFEN-UHFFFAOYSA-N
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Description

“2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride” is a chemical compound with the CAS Number: 33321-39-0 . It has a molecular weight of 217.65 . The IUPAC name for this compound is 2-(3-(aminomethyl)phenoxy)acetic acid hydrochloride . It is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride” is 1S/C9H11NO3.ClH/c10-5-7-2-1-3-8(4-7)13-6-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Medicinal Chemistry

“2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride” is a type of phenoxy derivative, which has been investigated for its potential as a therapeutic candidate . Medicinal chemistry uses many chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects . Phenoxy derivatives are being studied for their potential in synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

Synthesis of Phenoxy Acid Derivatives

Phenoxy acetic acid, a related compound, can be easily prepared by starting with phenol and chloroacetic acid with a solution of sodium hydroxide . This suggests that “2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride” could also be synthesized using similar methods, making it a valuable compound in chemical synthesis .

Anti-Inflammatory Agents

Phenoxy acetic acid derivatives have been studied for their potential as selective COX-2 inhibitors . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects . The design and synthesis of new anti-inflammatory agents with expected selective inhibition for COX-2 is a promising field of research .

Pain-Relieving Effects

Some compounds derived from phenoxy acetic acid have shown significant pain-relieving effects . This suggests that “2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride” could potentially be used in the development of new pain-relieving medications .

Histological Changes

Compounds derived from phenoxy acetic acid have been studied for their effects on histological changes . This research could potentially lead to new insights into how these compounds interact with biological tissues .

Toxicological Properties

The safety profiles of phenoxy acetic acid derivatives have been studied by assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea . This information is crucial for understanding the potential risks and side effects of using “2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride” in various applications .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-5-7-2-1-3-8(4-7)13-6-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZACWUMYWHAFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride

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